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Compound of Interest

Compound Name: 7-Benzyloxyindole-3-carbaldehyde

Cat. No.: B113296 Get Quote

In the intricate landscape of medicinal chemistry, the strategic selection of intermediates is

paramount to the successful and efficient synthesis of novel therapeutic agents. Among the

plethora of building blocks available to the synthetic chemist, 7-benzyloxyindole-3-
carbaldehyde has emerged as a particularly valuable scaffold. Its unique structural features,

combining a protected hydroxyl group and a reactive aldehyde on the privileged indole core,

offer a versatile platform for the elaboration of complex molecular architectures targeting a

range of debilitating diseases. This guide provides an in-depth exploration of the applications

and protocols involving 7-benzyloxyindole-3-carbaldehyde, designed for researchers,

scientists, and drug development professionals.

Introduction: Why 7-Benzyloxyindole-3-
carbaldehyde?
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals,

renowned for its ability to interact with a wide array of biological targets. The strategic

placement of a benzyloxy group at the 7-position serves a dual purpose. Firstly, it acts as a

robust protecting group for the hydroxyl functionality, which is often a key pharmacophoric

element or a handle for further derivatization. Secondly, the bulky benzyl group can influence

the conformational preferences of the molecule, potentially enhancing binding affinity and

selectivity for the target protein. The carbaldehyde at the 3-position is a versatile functional

group, readily participating in a multitude of carbon-carbon and carbon-nitrogen bond-forming

reactions, making it an ideal anchor point for building molecular diversity.[1][2][3]
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This intermediate has found significant utility in the synthesis of compounds targeting

neurological disorders and in the development of kinase inhibitors, particularly for Glycogen

Synthase Kinase-3 (GSK-3).[2][3] Furthermore, its derivatives are explored as potential

serotonin receptor agonists and in the creation of fluorescent probes for biological imaging.[1]

[2]

Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of 7-benzyloxyindole-3-
carbaldehyde is crucial for its effective use in synthesis.

Property Value Reference

CAS Number 92855-65-7 [4][5]

Molecular Formula C₁₆H₁₃NO₂ [4][5]

Molecular Weight 251.28 g/mol [4][5]

Appearance
Orange to off-white crystalline

solid
[4][5]

Melting Point 152-155 °C [4]

Solubility

Soluble in common organic

solvents like dichloromethane,

ethyl acetate, and

tetrahydrofuran; sparingly

soluble in water.

[5]

Storage

Store at 2-8°C under an inert

atmosphere (nitrogen or

argon). The compound can be

air sensitive.

[4]

Safety Precautions: 7-Benzyloxyindole-3-carbaldehyde is classified as a skin and eye irritant.

[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a

lab coat, should be worn during handling. All manipulations should be performed in a well-

ventilated fume hood.
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Synthesis of 7-Benzyloxyindole-3-carbaldehyde:
The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 7-benzyloxyindole-3-
carbaldehyde is the Vilsmeier-Haack formylation of the parent indole, 7-benzyloxyindole.[6]

This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride

(POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3

position of the indole ring.[7][8][9]

Protocol 1: Vilsmeier-Haack Formylation of 7-
Benzyloxyindole
This protocol outlines the synthesis of 7-benzyloxyindole-3-carbaldehyde from 7-

benzyloxyindole.

Materials:

7-Benzyloxyindole

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexanes

Round-bottom flask

Magnetic stirrer
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Ice bath

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or

argon), dissolve 7-benzyloxyindole (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in

an ice bath with stirring.

Formation of Vilsmeier Reagent and Reaction: Slowly add phosphorus oxychloride (1.1 - 1.5

eq) dropwise to the cooled DMF solution. The reaction mixture may become thick and

change color.

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30

minutes, then warm to room temperature and continue stirring for 2-4 hours. The progress of

the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of

crushed ice and water. Neutralize the acidic solution by the slow and careful addition of a

saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by silica gel column chromatography using a

gradient of ethyl acetate in hexanes to afford 7-benzyloxyindole-3-carbaldehyde as a solid.

Rationale behind the steps:

The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.
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The slow, dropwise addition of POCl₃ at 0 °C helps to control the exothermic reaction.

The aqueous work-up with sodium bicarbonate neutralizes the acidic reaction mixture and

hydrolyzes the intermediate iminium salt to the desired aldehyde.

Vilsmeier Reagent Formation

Formylation of 7-Benzyloxyindole

DMF

Vilsmeier Reagent
(Chloroiminium ion)+

POCl₃

7-Benzyloxyindole Iminium Intermediate+ Vilsmeier Reagent 7-Benzyloxyindole-3-carbaldehyde

Aqueous Work-up
(Hydrolysis)

Click to download full resolution via product page

Caption: Vilsmeier-Haack formylation of 7-benzyloxyindole.

Application in the Synthesis of Bioactive Molecules
The true value of 7-benzyloxyindole-3-carbaldehyde lies in its utility as a versatile

intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde

functionality can be readily transformed into various other functional groups, providing access

to diverse chemical space.

Synthesis of Tryptamine Derivatives as Serotonin
Receptor Agonists
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Tryptamine and its derivatives are crucial signaling molecules in the central nervous system,

and many act as agonists at serotonin receptors.[10] 7-Benzyloxyindole-3-carbaldehyde can

be converted to 7-benzyloxytryptamine, a precursor to the serotonin analog 7-

hydroxytryptamine, through a two-step sequence involving a Henry reaction followed by

reduction.

Protocol 2: Synthesis of 7-Benzyloxytryptamine
This protocol details the conversion of 7-benzyloxyindole-3-carbaldehyde to 7-

benzyloxytryptamine.

Part A: Henry Reaction to form 7-Benzyloxy-3-(2-nitrovinyl)indole

Materials:

7-Benzyloxyindole-3-carbaldehyde

Nitromethane

Ammonium acetate or a suitable base catalyst

Methanol or ethanol

Round-bottom flask

Reflux condenser

Procedure:

Reaction Setup: To a solution of 7-benzyloxyindole-3-carbaldehyde (1.0 eq) in methanol or

ethanol, add nitromethane (excess, e.g., 10 eq) and ammonium acetate (catalytic amount).

Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

Work-up and Purification: After completion, cool the reaction mixture to room temperature.

The product, 7-benzyloxy-3-(2-nitrovinyl)indole, will often precipitate out of the solution. The

solid can be collected by filtration and washed with cold methanol or ethanol. Further

purification can be achieved by recrystallization.
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Part B: Reduction to 7-Benzyloxytryptamine

Materials:

7-Benzyloxy-3-(2-nitrovinyl)indole

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst (e.g.,

NiCl₂ or CoCl₂)

Anhydrous tetrahydrofuran (THF) or a suitable solvent mixture

Ice bath

Aqueous work-up reagents (e.g., water, NaOH solution)

Procedure (using LiAlH₄):

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend

LiAlH₄ (excess, e.g., 4 eq) in anhydrous THF. Cool the suspension to 0 °C.

Addition of Nitroalkene: Slowly add a solution of 7-benzyloxy-3-(2-nitrovinyl)indole in

anhydrous THF to the LiAlH₄ suspension.

Reaction: After the addition, allow the reaction to warm to room temperature and then heat to

reflux for 2-4 hours.

Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water,

followed by 15% aqueous NaOH solution, and then more water (Fieser work-up).

Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

Concentrate the filtrate to obtain the crude 7-benzyloxytryptamine, which can be further

purified by column chromatography.

The resulting 7-benzyloxytryptamine can undergo debenzylation via catalytic hydrogenation

(e.g., using Pd/C and H₂) to yield 7-hydroxytryptamine, a valuable tool for studying the

serotonergic system.
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Caption: Synthesis of a serotonin analog from 7-benzyloxyindole-3-carbaldehyde.

Synthesis of Olefin Derivatives via Wittig Reaction for
Kinase Inhibitors
The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high

stereocontrol.[11][12][13] This reaction is particularly useful in drug discovery for introducing

specific olefinic linkers, which can be crucial for orienting pharmacophoric groups within a

protein's binding site. 7-Benzyloxyindole-3-carbaldehyde can be reacted with a suitable

phosphonium ylide to generate a variety of vinylindole derivatives, which have been explored

as scaffolds for GSK-3 inhibitors.[14]

Protocol 3: Wittig Olefination of 7-Benzyloxyindole-3-
carbaldehyde
This protocol provides a general procedure for the Wittig reaction with 7-benzyloxyindole-3-
carbaldehyde. The specific phosphonium salt and base will determine the final product.

Materials:

7-Benzyloxyindole-3-carbaldehyde

A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

A strong base (e.g., n-butyllithium, sodium hydride, or sodium ethoxide)

Anhydrous solvent (e.g., THF, DMF)

Round-bottom flask

Magnetic stirrer
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Inert atmosphere setup (nitrogen or argon)

Syringes for transfer of reagents

Procedure:

Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert

atmosphere, suspend the chosen phosphonium salt (1.1 eq) in an anhydrous solvent. Cool

the suspension to 0 °C or -78 °C, depending on the base used. Slowly add the strong base

(1.0 eq) to generate the colored ylide. Stir the mixture for 30-60 minutes.

Reaction with Aldehyde: To the ylide solution, add a solution of 7-benzyloxyindole-3-
carbaldehyde (1.0 eq) in the same anhydrous solvent dropwise.

Reaction Progression: Allow the reaction to stir at the same temperature for a period, then

warm to room temperature and stir until the reaction is complete as indicated by TLC.

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride

(NH₄Cl) or water.

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over an anhydrous salt, filter,

and concentrate. The crude product, a vinylindole derivative, is then purified by column

chromatography. The triphenylphosphine oxide byproduct is also removed during this step.
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Ylide Formation

Olefin Synthesis
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Caption: Wittig reaction of 7-benzyloxyindole-3-carbaldehyde.

Conclusion and Future Perspectives
7-Benzyloxyindole-3-carbaldehyde stands as a testament to the power of strategic

intermediate design in modern drug discovery. Its inherent versatility, stemming from the

protected hydroxyl group and the reactive aldehyde on the privileged indole scaffold, provides a

robust starting point for the synthesis of a diverse array of complex molecules. The protocols

detailed herein for its synthesis and subsequent elaboration into key pharmacophores for

serotonin receptor agonists and kinase inhibitors underscore its importance. As our

understanding of disease biology deepens, the demand for novel, highly specific, and potent

small molecule therapeutics will continue to grow. Intermediates like 7-benzyloxyindole-3-
carbaldehyde will undoubtedly play a pivotal role in meeting this demand, enabling the rapid

and efficient exploration of chemical space and accelerating the journey from a synthetic

concept to a life-changing medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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